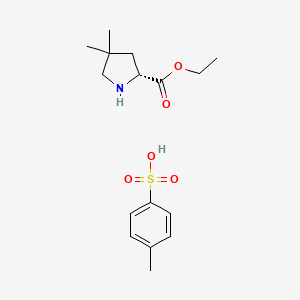

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate

CAS No.: 1965305-29-6

Cat. No.: VC11670809

Molecular Formula: C16H25NO5S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965305-29-6 |

|---|---|

| Molecular Formula | C16H25NO5S |

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m1./s1 |

| Standard InChI Key | XIHCFWWDAGXFDM-OGFXRTJISA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |

| SMILES | CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |

| Canonical SMILES | CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |

Introduction

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by its molecular formula, C16H25NO5S, and a molecular weight of approximately 343.44 g/mol . This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate typically involves the esterification of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The resulting ester is then reacted with para-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine to form the tosylate ester.

Synthetic Steps

-

Esterification: (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid is reacted with ethanol in the presence of an acid catalyst.

-

Tosylation: The resulting ester is then reacted with TsCl in the presence of a base like pyridine.

Applications in Chemistry and Biology

This compound is used as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals. Additionally, the tosylate group facilitates various biochemical interactions, making it useful in enzyme-catalyzed reactions.

Applications Table

| Field | Application |

|---|---|

| Organic Synthesis | Intermediate for complex molecules |

| Medicinal Chemistry | Development of drugs targeting specific enzymes or receptors |

| Biochemical Research | Studying enzyme mechanisms and synthesizing biologically active molecules |

Comparison with Similar Compounds

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is compared with other ester derivatives of pyrrolidine, such as the (S)-enantiomer and different ester groups like methyl or benzyl esters. Each of these compounds has unique reactivity and solubility properties due to their specific ester and tosylate groups.

Comparison Table

| Compound | CAS Number | Molecular Weight |

|---|---|---|

| (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate | 1965305-29-6 | 343.44 g/mol |

| (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate | 1965305-31-0 | 343.44 g/mol |

| (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid methyl ester tosylate | Not specified | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume